

Advanced Characterization Guide: Mass Spectrometry of Bis(aminophenyl)carbazole

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Compound of Interest

Compound Name: 4,4'-(9H-Carbazole-3,6-diy)dianiline

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Executive Summary & Technical Context

Bis(aminophenyl)carbazole (specifically the 3,6-bis(4-aminophenyl)-9H-carbazole isomer) is a critical intermediate in the synthesis of high-performance Hole Transport Materials (HTMs) for OLEDs and perovskite solar cells.^[1] Its purity and structural integrity are paramount, as even trace impurities can act as charge traps, degrading device efficiency.

This guide provides a definitive analysis of its mass spectrometry (MS) fragmentation patterns. Unlike standard library matches, we focus on the mechanistic causality of ion formation under Electrospray Ionization (ESI) and Electron Ionization (EI), providing a robust framework for structural validation against common synthetic byproducts and alternative HTM scaffolds.

Mass Spectrometry Profile: The Fingerprint Molecular Identity^[2]

- Compound: 3,6-Bis(4-aminophenyl)-9H-carbazole^[1]
- Chemical Formula: C₂₄H₁₉N₃^[1]

- Exact Mass: 349.1579 Da^[1]
- Precursor Ion (ESI+): $[M+H]^+ = 350.1652$ m/z^[1]

Fragmentation Pathways (ESI-MS/MS)

The fragmentation of bis(aminophenyl)carbazole is governed by the stability of the central carbazole moiety and the lability of the peripheral amine groups.

Pathway A: Sequential Deamination (Characteristic)

The most energetically favorable pathway involves the loss of ammonia (NH₃) from the protonated aniline wings.

- Precursor: $[M+H]^+$ (m/z 350.16)
- Primary Fragment: Loss of NH₃ (-17 Da)

m/z 333.14^[1]

- Mechanism:^{[1][2]} Proton transfer from the anilinic nitrogen to the ring, followed by C-N bond cleavage.
- Secondary Fragment: Loss of second NH₃ (-17 Da)

m/z 316.11

- Significance: Confirms the presence of two primary amine groups, distinguishing this molecule from mono-substituted impurities.

Pathway B: Skeletal Cleavage (High Energy)

At higher collision energies (>35 eV), the bond between the phenyl ring and the carbazole core (C3-C1') cleaves.

- Fragment: Loss of aminophenyl radical ($\bullet C_6H_6N$, 92 Da)

m/z 258.11

- Structure: 3-(4-aminophenyl)carbazole cation.^[1]

- Core Ion: Further fragmentation leads to the stable carbazole radical cation

m/z 167.07

- Diagnostic Value: This "anchor peak" confirms the integrity of the carbazole nucleus.

Comparative Analysis: Performance vs. Alternatives

To validate your product, compare its MS profile against common alternatives or precursors.

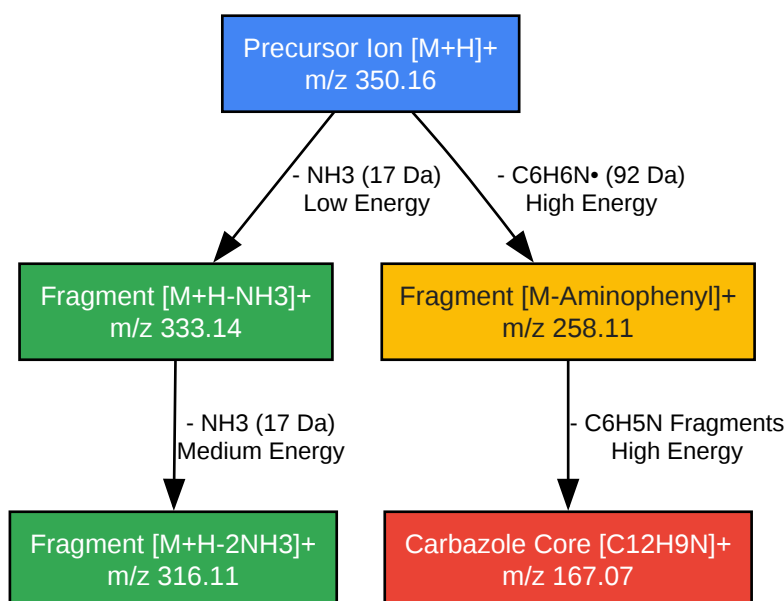
Table 1: Diagnostic Ion Comparison

Compound	Role	Precursor (m/z)	Key Fragment 1	Key Fragment 2	Distinguishing Feature
Bis(aminophenyl)carbazole	Target	350.16 [M+H] ⁺	333 (M-NH ₃)	167 (Carbazole)	Sequential NH ₃ loss
3,6-Diaminocarbazole	Precursor	198.10 [M+H] ⁺	181 (M-NH ₃)	154 (M-CH ₂ N)	Low MW, no phenyl fragments
9-Phenylcarbazole	Analog	244.11 [M+H] ⁺	167 (M-Ph)	243 (M ⁺ [1]•)	Lack of amine losses (-17)
Spiro-OMeTAD	Alternative HTM	1225.43 [M+H] ⁺	1194 (M-OMe)	612 [M+2H] ²⁺	High MW, methoxy losses

Insight: If your spectrum shows a dominant peak at m/z 198 or 244, your synthesis was incomplete. The target must show the m/z 350 parent with the characteristic -17 Da cascade.

Visualization of Fragmentation Logic

The following diagram maps the specific fragmentation events for 3,6-bis(4-aminophenyl)carbazole.



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Caption: ESI-MS/MS fragmentation pathway showing the primary deamination route (green) and high-energy skeletal cleavage (yellow/red).[1]

Validated Experimental Protocol

To reproduce these results and certify material purity, follow this self-validating protocol.

Step 1: Sample Preparation

- Solvent: HPLC-grade Methanol (MeOH) with 0.1% Formic Acid.[1]
 - Why: Formic acid ensures complete protonation of the amine groups, maximizing [M+H]⁺ signal.
- Concentration: 1 µg/mL (1 ppm).
 - Caution: Higher concentrations (>10 ppm) may cause dimerization ([2M+H]⁺ at m/z 699), complicating interpretation.

Step 2: Instrument Parameters (Q-TOF / Orbitrap)

- Source: Electrospray Ionization (ESI) in Positive Mode.

- Spray Voltage: 3.5 kV.[1]
- Capillary Temp: 275°C.
- Collision Energy (CE): Stepped CE (15, 30, 45 eV).
 - Logic: 15 eV visualizes the parent; 45 eV confirms the carbazole core (m/z 167).

Step 3: Data Validation Criteria

- Parent Ion Check: Is m/z 350.16 the base peak? (If m/z 349 is dominant, check for radical cation formation/oxidation).
- Isotope Pattern: The M+1 peak (m/z 351.16) should be ~27% intensity of the parent (due to 24 carbons).
- Fragment Confirmation: Presence of m/z 333 is mandatory for confirming the primary amine functionality.

References

- Carbazole Derivatives in OLEDs
 - Title: "Carbazole-based Hole Transport M
 - Source: MDPI (M
 - URL:[Link][3]
- General Fragmentation of Amines
 - Title: "Mass Spectrometry - Fragmentation P
 - Source: Chemistry LibreTexts[1]
 - URL:[Link]
- Carbazole Core Stability
 - Title: "Two competing ionization processes in electrospray mass spectrometry of indolyl benzo[b]carbazoles"

- Source: PubMed (Rapid Commun Mass Spectrom)
- URL:[[Link](#)]

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Sources

- [1. N-phenyl-3,6-di\(N-carbazolyl\)carbazole | C42H27N3 | CID 57757333 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
- [3. Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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